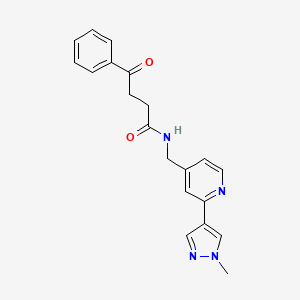

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-4-oxo-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-24-14-17(13-23-24)18-11-15(9-10-21-18)12-22-20(26)8-7-19(25)16-5-3-2-4-6-16/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCFHDNXBSAYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

Coupling Reaction: The pyrazole and pyridine rings are then coupled using a suitable linker, such as a halogenated alkane, under basic conditions.

Formation of the Butanamide Group: The final step involves the formation of the butanamide group through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with specific biological targets, making it a candidate for the development of novel anticancer therapies. For instance, derivatives of pyrazole compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Study: AMPK Inhibitors

A notable application involves the synthesis of related pyrazole derivatives aimed at developing AMP-activated protein kinase (AMPK) inhibitors. These inhibitors are crucial in cancer metabolism modulation, providing a pathway for therapeutic interventions .

| Compound Name | Structure | Activity |

|---|---|---|

| N-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide | Structure | Anticancer activity via AMPK inhibition |

| Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Structure | Inhibitor development for cancer treatment |

Material Science

2.1 Coordination Chemistry

The compound can also be utilized in coordination chemistry, where it forms complexes with transition metals. Such complexes have been studied for their electronic properties and potential applications in catalysis and materials development. For example, platinum(II) complexes containing pyrazole derivatives have exhibited unique photophysical properties and catalytic activity .

Case Study: Platinum Complexes

Research has demonstrated that platinum complexes derived from pyrazole ligands can exhibit significant fluorescence properties, making them suitable for applications in photodynamic therapy and as fluorescent markers in biological systems .

| Complex Name | Metal Center | Properties |

|---|---|---|

| (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) | Platinum(II) | Green fluorescence; catalytic activity |

| Pyrazole-based dicarbonyl complex | Various metals | Electronic properties suitable for catalysis |

3.1 Antimicrobial Properties

The compound's derivatives have been investigated for their antimicrobial properties against various pathogens. In vitro studies indicate that certain pyrazole-containing compounds exhibit significant antibacterial and antifungal activities, suggesting their potential use as therapeutic agents in treating infections .

Case Study: Antimicrobial Activity Testing

In studies involving multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, compounds derived from pyrazole structures demonstrated varying degrees of inhibition, highlighting their potential as lead compounds for antibiotic development .

| Bacterial Strain | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | N-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide | 15 |

| Staphylococcus aureus | Methyl 2-(4-(3-(1-methylpyrazol))acetate | 20 |

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide

- N-((2-(1-methyl-1H-pyrazol-4-yl)phenyl)methyl)-4-oxo-4-phenylbutanamide

Uniqueness

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring and a pyridine moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 336.39 g/mol.

Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit diverse pharmacological effects, including:

- Anticancer Activity : Pyrazole derivatives have shown promise as inhibitors of various kinases involved in cancer progression. For instance, similar compounds have been reported to inhibit rearranged during transfection (RET) kinase, which is implicated in several cancers. In vitro studies have demonstrated that these compounds can effectively target RET mutations with low nanomolar IC50 values .

- Anti-inflammatory Effects : Certain pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is often assessed using heat-induced protein denaturation techniques, where the compounds' efficacy is measured against established standards .

Pharmacological Studies

In a study focusing on structure–activity relationships (SAR), various analogs of pyrazole derivatives were synthesized and evaluated for their biological activities. The findings revealed that modifications in the chemical structure significantly influenced the potency and selectivity of these compounds against specific targets .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| 20p | RET Inhibition | 5.7 - 8.3 | |

| 2-methoxy-4-(1-phenyl)pyrazole | Anti-inflammatory | Varies | |

| N/A | General Kinase Inhibitor | Varies |

Case Studies

Case Study 1: RET Inhibition

A recent study highlighted the efficacy of a compound structurally similar to this compound in inhibiting RET mutations associated with cancer. The compound demonstrated significantly lower IC50 values compared to existing therapies, suggesting a potential for overcoming resistance in cancer treatment .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. The study utilized a series of synthesized derivatives to assess their ability to modulate inflammatory pathways, revealing promising results that support further development for therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.